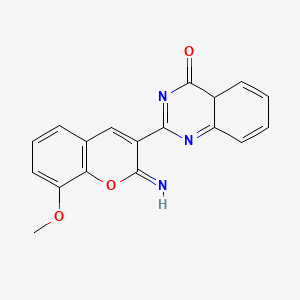

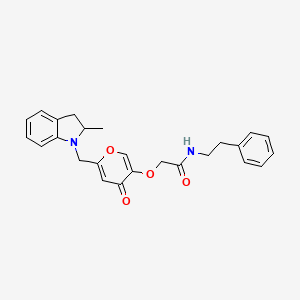

![molecular formula C14H25ClN2O4 B2666900 6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride CAS No. 1427329-08-5](/img/structure/B2666900.png)

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride

カタログ番号 B2666900

CAS番号:

1427329-08-5

分子量: 320.81

InChIキー: KSEVSDDINWPKBB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O4.ClH/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4;/h9-11,15H,5-8H2,1-4H3;1H . This code provides a specific description of the compound’s molecular structure, including its atomic connectivity and tautomeric states.科学的研究の応用

Synthesis and Characterization :

- Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and characterized, indicating its potential in the synthesis of cyclic amino acid esters and complex organic structures (Moriguchi et al., 2014).

- The synthesis of 2,3-Dicarboxybicyclo[2.2.2]octa-2,5,7-triene (barrelene) monomers and their polymerization via ring-opening metathesis polymerization (ROMP) demonstrates the application of similar structures in creating new polymeric materials (Wagaman & Grubbs, 1997).

Molecular Structure and Reactions :

- Research on acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1]octan-6-one acetals highlights the complex reactions these types of molecules can undergo, contributing to synthetic organic chemistry (Nativi, Reymond, & Vogel, 1989).

- The chiral version of a similar compound was synthesized without using chiral catalysts, illustrating advances in asymmetric synthesis techniques (Moriguchi et al., 2014).

Catalytic Applications :

- 1,4-Diazabicyclo[2.2.2]octane (DABCO) was used for decarboxylative acylation, showing the role of similar bicyclic structures in catalysis (Zhang et al., 2017).

- The synthesis of optically active highly functionalized cyclopentane using a dirhodium(II)-catalyzed C-H insertion reaction of similar compounds illustrates their utility in catalyzing stereoselective reactions (Yakura et al., 1999).

Innovative Chemical Processes :

- The synthesis of a basic ionic liquid containing dual basic functional groups for efficient spiro-4H-pyran synthesis demonstrates the potential of these compounds in green chemistry and novel catalytic processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Environmental Applications :

- Research on the microbial degradation of methyl tert-butyl ether (MTBE) and related fuel oxygenates indicates the environmental relevance of similar compounds in bioremediation and pollution control (Fayolle, Vandecasteele, & Monot, 2001).

特性

IUPAC Name |

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4;/h9-11,15H,5-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEVSDDINWPKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Spiro[3.4]octan-1-amine

1378527-98-0; 1379148-40-9

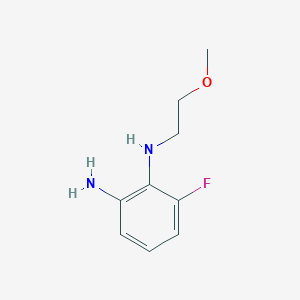

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2666818.png)

![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)

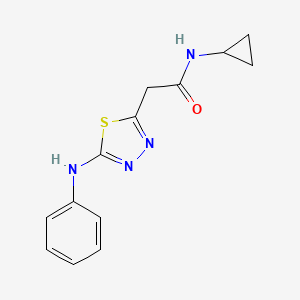

![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)

![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)

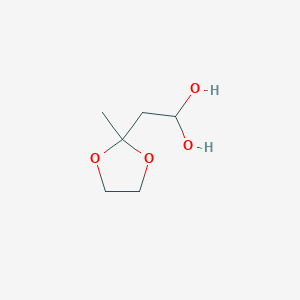

![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)

![6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2666835.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666836.png)

![N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2666838.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2666839.png)